molecular formula C11H15N3O3S B2673432 N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428380-77-1

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2673432
CAS No.: 1428380-77-1
M. Wt: 269.32
InChI Key: BSYHPAQJRVSDBR-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with dimethyl groups at positions 2 and 5, a methyl group at position 3, and an imidazole ring with a sulfonamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazole rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of a furan ring with dimethyl substitutions and an imidazole ring with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-14(3)7-12-11/h4,6-7,13H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYHPAQJRVSDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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